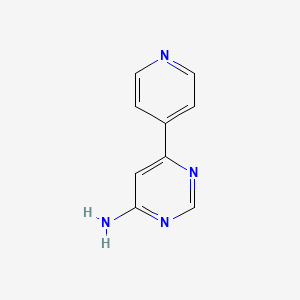

6-(Pyridin-4-yl)pyrimidin-4-amine

Description

Properties

CAS No. |

1192814-38-2 |

|---|---|

Molecular Formula |

C9H8N4 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

6-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H8N4/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,12,13) |

InChI Key |

LEGHXWSIXMQCGW-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CC(=NC=N2)N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 6-(Pyridin-4-yl)pyrimidin-4-amine is in the development of anticancer agents. Research has shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study identified several pyrimidine derivatives, including those based on 6-(Pyridin-4-yl)pyrimidin-4-amine, that exhibited potent inhibitory activity against CDK4 and CDK6, suggesting their potential as anticancer therapeutics .

Antimicrobial Properties

Another significant application is its antimicrobial potential. The compound has been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In a screening process, compounds related to the 6-dialkylaminopyrimidine carboxamide series were found to possess antitubercular activity with a novel mechanism of action, indicating that similar structures could be explored for developing new antibiotics .

Signal Transduction Modulation

6-(Pyridin-4-yl)pyrimidin-4-amine has been studied for its role in modulating intracellular signal transduction pathways. It has been associated with the inhibition of pro-inflammatory cytokines, making it a candidate for treating cytokine-mediated diseases. The compound's ability to inhibit kinases like p38 MAPK highlights its potential in managing inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 6-(Pyridin-4-yl)pyrimidin-4-amine is crucial for optimizing its pharmacological properties. Initial studies have indicated that modifications at various positions on the pyrimidine ring can significantly affect biological activity. For instance, substituents on the pyridine ring can enhance selectivity and potency against specific targets .

Table 1: Summary of Biological Activities

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substituent on Pyridine Ring | Increased selectivity and potency | |

| Position of Amino Group | Critical for maintaining activity |

Case Studies

Case Study 1: Development of CDK Inhibitors

In a study focusing on the synthesis of novel pyrimidine derivatives, several compounds based on the structure of 6-(Pyridin-4-yl)pyrimidin-4-amine were synthesized and tested for their ability to inhibit CDK4 and CDK6. The results showed that specific substitutions led to compounds with improved potency and selectivity, demonstrating the importance of SAR studies in drug design .

Case Study 2: Antitubercular Screening

A comprehensive screening of various compounds, including those derived from 6-(Pyridin-4-yl)pyrimidin-4-amine, was conducted against clinical strains of Mtb. The identified hits displayed a novel mechanism of action, which was further validated through chemoproteomic analysis. This case highlights the compound's potential as a lead structure for developing new antitubercular agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Pyrimidine vs. Quinazoline and Thienopyrimidine

- Quinazoline Derivatives: Compounds like 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine () replace the pyrimidine core with a quinazoline ring.

- Thieno[2,3-d]pyrimidin-4-amine: Substitution with a thiophene-fused pyrimidine (e.g., 6-(3-methyl-4-pyridyl)-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine, ) introduces sulfur, which alters electronic properties and may improve membrane permeability via lipophilic interactions .

Substituent Variations

Electron-Withdrawing Groups (EWGs):

- Chloro Derivatives : 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine () features a chloro group, which increases reactivity in nucleophilic substitution reactions but reduces solubility compared to the pyridin-4-yl analog .

- Fluoro Derivatives : 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () retains aromaticity while enhancing metabolic stability and bioavailability via fluorine’s electronegativity .

Electron-Donating Groups (EDGs):

Aliphatic vs. Aromatic Substituents:

- Piperidine/Piperazine Derivatives: N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () and N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine () introduce flexible aliphatic amines, enhancing solubility but sacrificing π-π interactions critical for target engagement .

- Aryl Derivatives : 6-(4-Propylphenyl)pyrimidin-4-amine () adds a hydrophobic propylphenyl chain, favoring membrane penetration but increasing off-target binding risks .

Functional Group Additions

- Sulfoximine Groups : N-(Pyridin-2-yl)pyrimidin-4-amine derivatives with sulfoximine () introduce polar moieties that improve water solubility and modulate kinase inhibition profiles .

- Triazole Derivatives : 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine () leverages triazole’s hydrogen-bonding capacity for enhanced target specificity .

Preparation Methods

Nucleophilic Aromatic Substitution on Chloropyrimidines

A common approach to synthesize 6-(Pyridin-4-yl)pyrimidin-4-amine involves nucleophilic aromatic substitution (SNAr) reactions starting from chlorinated pyrimidine precursors, such as 4-amino-6-chloropyrimidine or 4,6-dichloropyrimidine.

Procedure : The reaction typically involves the displacement of the chlorine atom at the 6-position of the pyrimidine ring by a 4-pyridyl nucleophile or its equivalent. This is often achieved by reacting 4-amino-6-chloropyrimidine with a pyridin-4-yl nucleophile under heating in polar solvents such as dimethylformamide (DMF) or n-butanol, with bases like triethylamine to facilitate the substitution.

Example : In one documented synthesis, benzimidazole was deprotonated with sodium hydride in anhydrous DMF at 0 °C, then reacted with 4-amino-6-chloropyrimidine at 100 °C for 21 hours, yielding 6-(1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine in 78% yield. By analogy, substitution with 4-pyridyl nucleophiles follows similar conditions.

Purification : The product is isolated by filtration after precipitation or extracted with organic solvents, followed by purification via silica gel column chromatography using eluents such as ammonia/methanol mixtures in dichloromethane.

Hydrazinolysis and Subsequent Substitution

Another synthetic route involves the preparation of amino-substituted pyrimidines through hydrazinolysis of phthalimido-protected intermediates, followed by nucleophilic substitution on chloropyrimidines.

Procedure : The phthalimido-protected amino precursor is treated with hydrazine monohydrate in ethanol under reflux for 2 hours to remove the protecting group, yielding a free amino intermediate. This intermediate is then reacted with chloropyrimidines (e.g., 2-amino-4,6-dichloropyrimidine) in the presence of triethylamine under reflux conditions (around 8 hours) in n-butanol to afford the target compound.

Yields : The hydrazinolysis step yields about 75% of the free amino intermediate, and the subsequent substitution reactions typically proceed with moderate to good yields after purification by flash column chromatography.

Workup : After reaction completion, the mixture is washed sequentially with acidic aqueous solutions (1 M HCl or 10% citric acid), saturated NaCl solution, and water, then concentrated and purified.

Direct Amination of Pyrimidine Precursors

Direct amination methods involve the reaction of pyrimidine precursors bearing leaving groups (e.g., chloro substituents) with ammonia or amines to introduce the amino group at the 4-position.

Reaction Conditions : These reactions are generally performed under reflux in polar solvents such as ethanol or DMF, sometimes in the presence of bases or catalysts to enhance nucleophilicity.

Example : While specific examples for 6-(Pyridin-4-yl)pyrimidin-4-amine are less documented, analogous compounds are prepared by reacting 4,6-dichloropyrimidine derivatives with ammonia or substituted amines under controlled temperature and time to selectively substitute the chlorine at the 4-position with an amino group, followed by substitution at the 6-position with pyridin-4-yl nucleophiles.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-amino-6-chloropyrimidine + 4-pyridyl nucleophile | DMF or n-BuOH, triethylamine, reflux (8-21 h) | 70-80 | Silica gel chromatography | Requires strong nucleophile, prolonged heating |

| Hydrazinolysis + Nucleophilic Substitution | Phthalimido-protected amino precursor + chloropyrimidine | Hydrazine monohydrate reflux (2 h); then reflux with chloropyrimidine | ~75 (intermediate) | Flash column chromatography | Two-step process, moderate to good overall yield |

| Direct Amination | 4,6-dichloropyrimidine + ammonia/amine | Reflux in ethanol or DMF | Variable | Crystallization or chromatography | Selectivity challenges possible |

| Cross-Coupling (hypothetical) | 4-amino-6-halopyrimidine + 4-pyridyl boronic acid | Pd catalyst, base, mild heating | Not reported | Chromatography | Modern method, not explicitly reported for this compound |

Q & A

Q. What are the optimal synthetic routes for 6-(Pyridin-4-yl)pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminopyrimidine derivatives with pyridinyl halides under basic conditions (e.g., K₂CO₃ in DMF). Ethanol reflux with catalysts like morpholine and formaldehyde can facilitate amine coupling via Mannich-type reactions . To improve yield, optimize reaction time (e.g., 10–12 hours) and temperature (70–80°C). Purification via column chromatography or recrystallization from ethanol is recommended to isolate high-purity products .

Q. What spectroscopic techniques are most effective for characterizing 6-(Pyridin-4-yl)pyrimidin-4-amine, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of amine (-NH₂) and pyridinyl protons. Compare chemical shifts with PubChem reference data (e.g., NH₂ peaks at δ 6.5–7.5 ppm) .

- X-ray crystallography : Use SHELX programs for structural determination to resolve bond angles and planarity of the pyrimidine-pyridine system .

- IR spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and aromatic C=C vibrations (1500–1600 cm⁻¹).

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₉H₈N₄: 172.08) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity of 6-(Pyridin-4-yl)pyrimidin-4-amine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. Tools like Gaussian 16 can model electronic properties .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like tyrosine kinases. Validate docking poses with experimental IC₅₀ values from kinase inhibition assays .

- 3D-QSAR : Develop models using CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity trends .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidin-4-amine derivatives?

- Methodological Answer :

- Experimental Variables : Standardize assay conditions (e.g., cell lines, incubation time) and purity thresholds (≥95% by HPLC).

- Structural Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-trifluoromethyl groups) using X-ray crystallography to identify conformational differences .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA) to assess significance of structural modifications .

Q. How to design structure-activity relationship (SAR) studies to identify key functional groups influencing target binding?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at pyrimidine C2/C6 or pyridine C4 (e.g., halogens, alkyl chains) via Suzuki coupling or nucleophilic substitution .

- In Vitro Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell viability (MTT) experiments.

- Binding Analysis : Use NMR titration or surface plasmon resonance (SPR) to quantify interactions with target proteins. Correlate substituent size/logP with binding affinity .

Intermediate Research Questions

Q. What crystallization protocols yield high-quality single crystals of 6-(Pyridin-4-yl)pyrimidin-4-amine for X-ray analysis?

Q. How does the electronic environment of the pyridine ring influence the reactivity of 6-(Pyridin-4-yl)pyrimidin-4-amine in cross-coupling reactions?

- Methodological Answer : The electron-deficient pyridine ring (due to conjugation with pyrimidine) enhances susceptibility to nucleophilic attack. Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl amination. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) as mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.